Cas no 1191268-97-9 (1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene)

1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 化学的及び物理的性質
名前と識別子
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- (R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne
- tert-butyl-[(4R)-4-chlorohept-6-ynoxy]-diphenylsilane
- (R)-tert-Butyl((4-chlorohept-6-yn-1-yl)oxy)diphenylsilane
- 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene
-
- インチ: 1S/C23H29ClOSi/c1-5-13-20(24)14-12-19-25-26(23(2,3)4,21-15-8-6-9-16-21)22-17-10-7-11-18-22/h1,6-11,15-18,20H,12-14,19H2,2-4H3/t20-/m0/s1
- InChIKey: JZDIOEJLSJMTDN-FQEVSTJZSA-N
- ほほえんだ: Cl[C@@H](CC#C)CCCO[Si](C1C=CC=CC=1)(C1C=CC=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 431
- トポロジー分子極性表面積: 9.2
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C597495-10mg |
1,1'-[[[(4R)-4-Chloro-6-heptyn-1-yl]oxy](1,1-dimethylethyl)silylene]bis[benzene] |
1191268-97-9 | 10mg |
$1642.00 | 2023-05-18 | ||
TRC | C597495-1mg |
1,1'-[[[(4R)-4-Chloro-6-heptyn-1-yl]oxy](1,1-dimethylethyl)silylene]bis[benzene] |
1191268-97-9 | 1mg |
$207.00 | 2023-05-18 |
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzeneに関する追加情報
Recent Advances in the Study of 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene (CAS: 1191268-97-9)
The compound 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene (CAS: 1191268-97-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally complex molecule, characterized by its chiral center and silylene bridge, has shown promising potential in various applications, including drug discovery, catalysis, and material science. Recent studies have focused on elucidating its synthesis pathways, reactivity, and biological activity, providing valuable insights for future research and development.
One of the key advancements in the study of this compound is the development of more efficient synthetic routes. Researchers have reported a novel asymmetric synthesis method that significantly improves the yield and enantiomeric purity of the product. This method involves the use of chiral auxiliaries and transition metal catalysts, which facilitate the formation of the desired stereochemistry. The optimized synthesis not only enhances the scalability of production but also reduces the environmental impact by minimizing the use of hazardous reagents.
In addition to its synthetic applications, 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene has been investigated for its potential as a bioactive molecule. Preliminary studies have demonstrated its ability to interact with specific biological targets, such as enzymes and receptors, suggesting its utility in the development of novel therapeutics. For instance, recent in vitro assays have shown that this compound exhibits inhibitory activity against certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Furthermore, the unique structural features of this compound have made it a subject of interest in material science. Its silylene bridge and alkyne functionality allow for versatile modifications, enabling the design of new polymeric materials with tailored properties. Recent research has explored its use in the fabrication of advanced materials, such as self-healing polymers and conductive films, which could have wide-ranging applications in electronics and biomedical engineering.
Despite these promising findings, challenges remain in the full characterization and application of 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further studies. Nevertheless, the ongoing research efforts underscore the compound's potential to contribute to advancements in chemical biology and pharmaceutical sciences.
In conclusion, the recent studies on 1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene (CAS: 1191268-97-9) have shed light on its multifaceted applications and provided a foundation for future investigations. The development of efficient synthetic methods, coupled with its promising bioactivity and material properties, positions this compound as a valuable candidate for further exploration in both academic and industrial settings.
1191268-97-9 (1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene) 関連製品
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